Efavirenz, emtricitabine, and tenofovir disoproxil fumarate - 731772-50-2

Efavirenz, emtricitabine, and tenofovir disoproxil fumarate

Catalog Number: EVT-1203029
CAS Number: 731772-50-2
Molecular Formula: C45H53ClF4N9O19PS
Molecular Weight: 1198.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Efavirenz, emtricitabine, and tenofovir disoproxil fumarate is a fixed-dose combination of three antiretroviral drugs used in the treatment of HIV infection. [] This combination represents a complete regimen in a single tablet, simplifying treatment and potentially enhancing patient compliance. [, ]

Mechanism of Action
  • Efavirenz: Binds directly to the reverse transcriptase enzyme of HIV, specifically at a site distinct from the binding site of nucleoside analogs. This binding inhibits the enzyme's activity, preventing the conversion of viral RNA into DNA. []
  • Emtricitabine & Tenofovir disoproxil fumarate: Act as competitive inhibitors of HIV reverse transcriptase. After intracellular phosphorylation to their active forms, they compete with natural nucleosides for incorporation into the growing viral DNA chain, leading to chain termination and inhibiting viral replication. [, ]
Physical and Chemical Properties Analysis
  • Emtricitabine & Tenofovir disoproxil fumarate: Possess favorable bioavailability and pharmacokinetic profiles enabling once-daily dosing. []
Applications

The primary application of the efavirenz, emtricitabine, and tenofovir disoproxil fumarate combination is as a first-line treatment for HIV-1 infection. [] Its use stems from several advantageous properties:

  • Potent Antiviral Activity: The combination demonstrates potent and sustained suppression of HIV replication, leading to improved clinical outcomes in treated individuals. [, ]
  • High Genetic Barrier to Resistance: The combination of drugs with different mechanisms of action contributes to a high genetic barrier to resistance, reducing the likelihood of treatment failure due to the emergence of resistant viral strains. []
  • Simplified Treatment Regimen: The fixed-dose combination in a single tablet simplifies treatment administration, potentially enhancing patient adherence and treatment success. [, ]
Future Directions
  • Strategies to mitigate side effects: Research aimed at understanding and mitigating potential side effects, such as neuropsychiatric effects associated with efavirenz, remains important. []
  • Investigating drug interactions: Further research is needed to fully elucidate potential drug interactions, especially considering the involvement of various cytochrome P450 enzymes in the metabolism of these drugs. []

Compound Description: Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combination with other antiretroviral agents for the treatment of HIV-1 infection. [, , , , , ] It acts by binding to the reverse transcriptase enzyme of HIV-1, preventing the conversion of viral RNA into DNA, and thereby inhibiting viral replication. [, , ] Efavirenz is metabolized by the cytochrome P450 (CYP) enzyme system, primarily by CYP3A4 and to a lesser extent by CYP2B6. [, , ]

Relevance: Efavirenz is one of the three components of the target compound, “Efavirenz, emtricitabine, and tenofovir disoproxil fumarate.” [, , , , ] It is structurally and mechanistically distinct from the other two components, emtricitabine and tenofovir disoproxil fumarate, which are both nucleoside reverse transcriptase inhibitors (NRTIs). [, ]

Emtricitabine

Compound Description: Emtricitabine is a synthetic nucleoside reverse transcriptase inhibitor (NRTI) that is structurally related to cytidine. [, , , ] It acts as a competitive inhibitor of HIV-1 reverse transcriptase, incorporating into the growing viral DNA chain and causing chain termination. [, ] Emtricitabine is a component of various antiretroviral combination therapies used for the treatment and prevention of HIV-1 infection.

Relevance: Emtricitabine is one of the three components of the target compound, “Efavirenz, emtricitabine, and tenofovir disoproxil fumarate.” [, , , ]

Compound Description: Tenofovir disoproxil fumarate (TDF) is a prodrug of tenofovir, a nucleotide reverse transcriptase inhibitor (NRTI) that is an analog of adenosine monophosphate. [, , , ] Once inside the body, TDF is converted to tenofovir, which then inhibits HIV reverse transcriptase. Tenofovir is incorporated into the growing viral DNA chain and terminates further DNA synthesis. [, ]

Relevance: Tenofovir Disoproxil Fumarate is one of the three components of the target compound, “Efavirenz, emtricitabine, and tenofovir disoproxil fumarate.” [, , , ] While it works through the same mechanism as emtricitabine (inhibiting HIV reverse transcriptase), it is structurally distinct, as it is an analog of adenosine monophosphate, not cytidine. [, ]

Compound Description: Raltegravir is an integrase inhibitor that works by blocking HIV integrase, an enzyme that the virus needs to integrate its genetic material into the DNA of human cells. []

Darunavir

Compound Description: Darunavir is a protease inhibitor that works by inhibiting the activity of HIV protease, an enzyme that is essential for the assembly and maturation of new viral particles. []

Relevance: Darunavir was used in combination with raltegravir and ritonavir (RAL/DRV/r) in a pilot study that compared its effects on BMD and 25[OH]D levels with those of the target compound, “Efavirenz, emtricitabine, and tenofovir disoproxil fumarate” (EFV/FTC/TDF). []

Compound Description: Ritonavir is a protease inhibitor that is primarily used as a pharmacokinetic enhancer (booster) for other protease inhibitors. [] It inhibits CYP3A4, an enzyme involved in the metabolism of many drugs, including protease inhibitors. [] By inhibiting CYP3A4, ritonavir increases the blood levels of other protease inhibitors, allowing for lower doses and/or less frequent dosing.

Relevance: Ritonavir was used in combination with raltegravir and darunavir (RAL/DRV/r) in a pilot study that compared its effects on BMD and 25[OH]D levels with those of the target compound, “Efavirenz, emtricitabine, and tenofovir disoproxil fumarate” (EFV/FTC/TDF). []

Compound Description: Tenofovir alafenamide fumarate (TAF) is a newer prodrug of tenofovir that has been shown to have improved renal and bone safety profiles compared to tenofovir disoproxil fumarate (TDF). [, , , ] TAF delivers high concentrations of tenofovir to HIV-infected cells while achieving lower systemic tenofovir exposures. [] Like TDF, once inside the body, TAF is converted to tenofovir, which then inhibits HIV reverse transcriptase. [, ] Tenofovir is incorporated into the growing viral DNA chain and terminates further DNA synthesis. [, ]

Relevance: The use of tenofovir alafenamide fumarate (TAF) instead of tenofovir disoproxil fumarate (TDF) in combination with efavirenz and emtricitabine has been studied as an alternative to the target compound, “Efavirenz, emtricitabine, and tenofovir disoproxil fumarate” (EFV/FTC/TDF). [, , ] This is because TAF may have a better safety profile than TDF, particularly regarding renal and bone health. [, , , ]

Elvitegravir

Compound Description: Elvitegravir is an integrase strand transfer inhibitor (INSTI) that is used in combination with other antiretroviral agents for the treatment of HIV-1 infection. [, ] It is a potent and selective inhibitor of HIV-1 integrase.

Relevance: Elvitegravir, in combination with cobicistat, emtricitabine, and tenofovir disoproxil fumarate (Stribild), has been studied as an alternative to the target compound, “Efavirenz, emtricitabine, and tenofovir disoproxil fumarate” (Atripla) for its potential to reduce the central nervous system (CNS) side effects often associated with efavirenz. []

Cobicistat

Compound Description: Cobicistat is a pharmacokinetic enhancer that acts as a potent mechanism-based inhibitor of CYP3A. [, ] It is used to boost the levels of certain HIV medications, including elvitegravir.

Relevance: Cobicistat, in combination with elvitegravir, emtricitabine, and tenofovir disoproxil fumarate (Stribild), has been studied as an alternative to the target compound, “Efavirenz, emtricitabine, and tenofovir disoproxil fumarate” (Atripla) for its potential to reduce the CNS side effects often associated with efavirenz. []

Ledipasvir

Compound Description: Ledipasvir is an antiviral drug that is used in combination with sofosbuvir for the treatment of chronic hepatitis C virus (HCV) genotype 1 infection. []

Relevance: While not directly related to HIV treatment, ledipasvir is mentioned in the context of single-tablet regimens. [] The development of the fixed-dose combination of ledipasvir and sofosbuvir as the first complete daily single-tablet regimen for HCV genotype 1 infection is highlighted as a parallel to the development of the target compound, “Efavirenz, emtricitabine, and tenofovir disoproxil fumarate” (Atripla), the first daily single-tablet regimen for HIV treatment. []

Sofosbuvir

Compound Description: Sofosbuvir is an antiviral drug that is used in combination with other medications for the treatment of chronic hepatitis C virus (HCV) infection. [] It is a nucleotide analog inhibitor of the HCV NS5B polymerase.

Relevance: Similar to ledipasvir, while not directly related to HIV treatment, sofosbuvir is mentioned in the context of single-tablet regimens. [] The development of the fixed-dose combination of ledipasvir and sofosbuvir as the first complete daily single-tablet regimen for HCV genotype 1 infection is highlighted as a parallel to the development of the target compound, “Efavirenz, emtricitabine, and tenofovir disoproxil fumarate” (Atripla), the first daily single-tablet regimen for HIV treatment. []

Compound Description: Rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combination with other antiretroviral agents for the treatment of HIV-1 infection. [] It is a diarylpyrimidine (DAPY) derivative.

Relevance: Switching from the target compound, “Efavirenz, emtricitabine, and tenofovir disoproxil fumarate” (EFV/FTC/TDF) to tenofovir alafenamide coformulated with rilpivirine and emtricitabine has been investigated as a potential strategy for maintaining viral suppression in adults with HIV-1 infection. [] This switch was investigated to evaluate the potential benefits and risks of switching to a regimen containing rilpivirine and TAF. []

Properties

CAS Number

731772-50-2

Product Name

ATRIPLA

IUPAC Name

4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one;[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;(E)-but-2-enedioic acid;(4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one

Molecular Formula

C45H53ClF4N9O19PS

Molecular Weight

1198.4 g/mol

InChI

InChI=1S/C19H30N5O10P.C14H9ClF3NO2.C8H10FN3O3S.C4H4O4/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24;15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8;9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5;5-3(6)1-2-4(7)8/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);3-4,7-8H,1-2H2,(H,19,20);1,5-6,13H,2-3H2,(H2,10,11,14);1-2H,(H,5,6)(H,7,8)/b;;;2-1+/t14-;13-;5-,6+;/m100./s1

InChI Key

QDRMCFDXPIEYGX-NWRGJBOJSA-N

SMILES

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F.C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F.C(=CC(=O)O)C(=O)O

Synonyms

5-[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic acid Bis(1-methylethyl) ester, 5-oxide, (2E)-2-butenedioate (1:1), mixt. with 4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2(1H)-pyr

Canonical SMILES

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F.C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C.C1CC1C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F.C1[C@H](O[C@H](S1)CO)N2C=C(C(=NC2=O)N)F.C(=C/C(=O)O)\C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.